molecular formula C6H10O3 B1355433 3-(2-Hydroxyethyl)oxolan-2-one CAS No. 78344-32-8

3-(2-Hydroxyethyl)oxolan-2-one

Cat. No.: B1355433
CAS No.: 78344-32-8
M. Wt: 130.14 g/mol
InChI Key: VETGLMIFHQKKJK-UHFFFAOYSA-N
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Scientific Research Applications

3-(2-Hydroxyethyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of caprolactones and am

Safety and Hazards

While specific safety and hazard information for 3-(2-Hydroxyethyl)oxolan-2-one is not available, it’s important to handle all chemicals with appropriate safety precautions .

Biochemical Analysis

Biochemical Properties

3-(2-Hydroxyethyl)oxolan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of caprolactones and amines. It interacts with primary amines in the presence of acidic catalysts to form acyl groups . Additionally, it can act as a stabilizer in plastics and participate in reactions such as hydrogenation, esterification, and alkylation . The compound’s interactions with enzymes, proteins, and other biomolecules are crucial for its function in these reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a solvent or catalyst can alter the cellular environment, leading to changes in cellular processes . These effects are essential for understanding the compound’s role in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with primary amines and acidic catalysts leads to the formation of acyl groups, which are crucial for its function in biochemical reactions . These molecular mechanisms are vital for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but its degradation can lead to changes in its biochemical properties . Understanding these temporal effects is crucial for its application in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function changes significantly with dosage . Understanding these dosage effects is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its function. The compound’s role in the synthesis of caprolactones and amines is a key aspect of its metabolic activity . Additionally, its effects on metabolic flux and metabolite levels are crucial for understanding its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these interactions is crucial for its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These factors are essential for understanding the compound’s role in various biochemical processes.

Properties

IUPAC Name

3-(2-hydroxyethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-1-5-2-4-9-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETGLMIFHQKKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269388
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78344-32-8
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78344-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Furanone, dihydro-3-(2-hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 58 g of methyl acetoacetate, 44 g of ethylene oxide, 3 g of NaCl and 70 ml of methanol was heated in an autoclave under autogenous pressure for 12 hours at 80° C. Thereafter, the methanol was distilled off, the residue was taken up with water, and the solution was washed with a little chloroform and distilled. 52.6 g of 2-(2-hydroxyethyl)-γ-butyrolactone were obtained, corresponding to a yield of 81% of theory.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

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